molecular formula C8H10O4 B13635774 3,5-Dimethoxybenzene-1,2-diol

3,5-Dimethoxybenzene-1,2-diol

Cat. No.: B13635774
M. Wt: 170.16 g/mol
InChI Key: RPEXDXAQJRQLJO-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzene-1,2-diol (CAS 21128-11-0) is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . This dihydroxybenzene derivative features a central benzene ring substituted with two hydroxy groups at the 1,2-positions and two methoxy groups at the 3,5-positions. Compounds with this specific ortho-dihydroxy (catechol) structure are valuable intermediates in organic and medicinal chemistry research. The catechol functional group is a key motif in the synthesis of more complex molecules. For instance, structurally related benzene-1,2-diols are commonly used in the synthesis of Schiff base compounds, which are ligands of significant interest in coordination chemistry and materials science . These Schiff base ligands, derived from reactions between aldehydes and amines, have been extensively studied for their diverse potential applications, including use as nonlinear optical materials, anticorrosive agents, and in the development of anticancer medicines . Furthermore, phenol derivatives sharing the dihydroxybenzene core are frequently investigated for their biochemical properties, such as antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The presence of multiple oxygen-based functional groups on the aromatic ring makes this compound a promising building block for developing novel molecules with specific electronic characteristics or biological activity. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3,5-dimethoxybenzene-1,2-diol

InChI

InChI=1S/C8H10O4/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,9-10H,1-2H3

InChI Key

RPEXDXAQJRQLJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,5-Dimethoxybenzene-1,2-diol

General Synthetic Strategy

The preparation of 3,5-dimethoxybenzene-1,2-diol typically involves functional group transformations on a suitably substituted benzene precursor. The key steps include:

  • Introduction of methoxy groups at the 3 and 5 positions.
  • Installation of hydroxyl groups at the 1 and 2 positions.
  • Selective demethylation or protection/deprotection strategies to achieve the diol functionality.

Synthetic Routes and Reaction Conditions

Based on the available literature and synthetic precedents, the following methods have been reported or can be inferred for preparation:

Demethylation of 3,5-Dimethoxybenzene Derivatives
  • Starting from 1,2-dimethoxy-3,5-dimethoxybenzene derivatives, selective demethylation of methoxy groups at the 1 and 2 positions using boron tribromide (BBr3) in dichloromethane under nitrogen atmosphere at 0°C to room temperature can yield the corresponding diol.
  • The reaction typically proceeds over 12–24 hours, followed by quenching with methanol and extraction.
  • Purification is achieved by crystallization from ethyl acetate/hexane mixtures.
Electrophilic Aromatic Substitution and Functionalization
  • Bromination or halogenation at specific positions on methoxy-substituted benzene rings can be performed using bromine or N-bromosuccinimide (NBS) under acidic conditions to direct substitution regioselectively.
  • Subsequent nucleophilic substitution or hydrolysis can introduce hydroxyl groups.
  • Methoxylation can be achieved by methylation of hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base.

Detailed Experimental Procedure Example

Step Reagents & Conditions Outcome Yield (%) Notes
1 Starting from 1,2,3,5-tetramethoxybenzene derivative Selective demethylation with BBr3 in CH2Cl2 at 0°C to RT for 24 h 90–96 High regioselectivity for demethylation at 1,2 positions
2 Quenching with methanol, extraction with ethyl acetate Isolation of 3,5-dimethoxybenzene-1,2-diol Purification by crystallization
3 Optional bromination with NBS in acetic acid at 0–5°C Introduction of bromine at 5-position (if required) 85–90 Controlled to avoid polybromination

Analytical Techniques for Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic aromatic proton splitting patterns due to substitution at 3 and 5 positions and distinct methoxy singlets at ~3.7 ppm.
    • Hydroxyl protons appear as broad singlets or may exchange with D2O.
    • ^13C NMR confirms aromatic carbon chemical shifts and methoxy carbons near 55–60 ppm.
  • Mass Spectrometry (HRMS):

    • Molecular ion peaks confirm molecular weight; isotopic patterns help identify brominated derivatives if present.
  • Infrared Spectroscopy (FT-IR):

    • O–H stretching vibrations around 3200–3500 cm^-1.
    • C–O stretching of methoxy groups near 1250 cm^-1.
  • Melting Point Determination:

    • Used to confirm purity and identity; typical melting points reported around 97–99 °C for related compounds.

Research Findings and Discussion

  • The demethylation method using BBr3 is highly effective for cleaving methyl ethers to yield phenols without affecting other sensitive groups.
  • Controlled bromination allows for selective substitution, which can be a precursor step for further functionalization or derivatization.
  • The presence of methoxy groups at 3 and 5 positions influences the electronic properties of the benzene ring, facilitating regioselective reactions.
  • Purification by crystallization and chromatography ensures high purity, which is critical for biological activity studies and further synthetic applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Demethylation with BBr3 1,2,3,5-Tetramethoxybenzene derivative BBr3 in CH2Cl2, 0°C to RT, 12–24 h High regioselectivity, high yield Requires moisture-free conditions
Electrophilic Bromination 3-Methoxybenzene-1,2-diol Br2 or NBS in acetic acid, 0–5°C Selective halogenation Risk of polybromination
Pd-Catalyzed Cross-Coupling 1-Bromo-3,5-dimethoxybenzene Pd(OAc)2, NaOBu-t, P(t-Bu)3, reflux Versatile functionalization Requires expensive catalysts

Chemical Reactions Analysis

Demethylation Reactions

The methoxy groups in 3,5-dimethoxybenzene-1,2-diol undergo selective demethylation under controlled conditions. Boron tribromide (BBr₃) is a widely used reagent for this purpose, as demonstrated in the synthesis of hydroxyl-rich derivatives:

Example reaction :
3,5-Dimethoxybenzene-1,2-diol → 3,5-Dihydroxybenzene-1,2-diol (tetrahydroxybenzene)
Conditions : BBr₃ in dichloromethane (DCM), 0°C to room temperature, 12–24 hours .

Key data :

Starting MaterialReagentProductYieldReference
3,5-Dimethoxy derivativeBBr₃Tetrahydroxybenzene96%
1-Bromo-3,5-dimethoxybenzeneBBr₃5-Bromo-benzene-1,3-diol99%

Mechanistically, BBr₃ cleaves methoxy groups via sequential methylation of boron, forming stable B(OCH₃)₃ intermediates .

Bromination Reactions

The electron-rich aromatic ring facilitates electrophilic bromination. Bromine (Br₂) or N-bromosuccinimide (NBS) selectively substitutes hydrogen atoms at positions activated by hydroxyl/methoxy groups:

Example reaction :
3,5-Dimethoxybenzene-1,2-diol → 3,5-Dibromo-1,2-dihydroxybenzene
Conditions : Br₂ in acetic acid, 25°C, 2 hours .

Key data :

PositionSubstituentBromination SiteProduct Purity
3,5-OCH₃Para to hydroxyl groups>95%

The product, 3,5-dibromocatechol, exhibits biological activity as a marine algal metabolite .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its hydroxyl groups for regioselective functionalization:

Example : Synthesis of Cannabinoid Derivatives

  • Wittig Reaction : 3,5-Dimethoxybenzene-1,2-diol → Alkylated intermediate.

  • Hydrogenation : Selective reduction of double bonds.

  • Demethylation : BBr₃-mediated removal of methoxy groups.

Key metrics :

  • Yield for demethylation step: 91–99% .

  • Catalytic system: Pd/C or Pd(OAc)₂ with phosphine ligands .

Stability Under Oxidative Conditions

The compound’s stability in redox environments is critical for applications in energy storage. Computational studies reveal:

  • Deprotonation Energy : ΔG = −42.3 kcal/mol (lower than analogues due to hydroxyl groups) .

  • Dimerization Tendency : Suppressed by steric hindrance from methoxy groups .

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

CompoundFunctional GroupsBromination Rate (Relative)Demethylation Efficiency
3,5-Dimethoxybenzene-1,2-diol2 -OH, 2 -OCH₃1.0 (Reference)96%
1,2-Dimethoxybenzene2 -OCH₃0.378%
4-Methoxyphenol1 -OH, 1 -OCH₃0.585%

Symmetrical substitution in 3,5-Dimethoxybenzene-1,2-diol enhances both electrophilic substitution and demethylation efficiency .

Scientific Research Applications

3,5-Dimethoxybenzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,5-Dimethoxybenzene-1,2-diol with analogous diol-containing compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications References
3,5-Dimethoxybenzene-1,2-diol 1,2-diol; 3,5-dimethoxy C₈H₁₀O₄ Potential antioxidant; synthetic intermediate (inferred)
Hydroxytyrosol 1,2-diol; 4-(2-hydroxyethyl) C₈H₁₀O₃ Antioxidant in olive products; high polarity
3-(3,5-Dichlorophenyl)benzene-1,2-diol 1,2-diol; 3-(3,5-dichlorophenyl) C₁₂H₈Cl₂O₂ Intermediate in pesticide synthesis (e.g., iprodione, procymidone)
4-[(1E,3E,5E)-6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol 1,2-diol; conjugated triene side chain C₂₈H₃₀O₃ Synthetic phenolic compound with photophysical applications
Key Observations:
  • Electron-Donating vs.
  • Polarity and Solubility : Hydroxytyrosol’s hydroxyethyl group increases water solubility, making it prevalent in natural extracts , whereas the methoxy groups in 3,5-Dimethoxybenzene-1,2-diol may reduce polarity, favoring organic solvent solubility.

Stability and Reactivity

  • Instability of Diamines/Diols : Benzene-1,2-diamines are prone to oxidation, necessitating immediate use in subsequent reactions . By analogy, 3,5-Dimethoxybenzene-1,2-diol may require stabilization under inert conditions.
  • Functional Group Reactivity : Methoxy groups are less reactive than hydroxyl groups, enabling selective derivatization (e.g., sulfonation, as in 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride ).

Biological Activity

3,5-Dimethoxybenzene-1,2-diol, also known as a derivative of catechol, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • Structure : The compound features two methoxy groups and two hydroxyl groups on a benzene ring, which contribute to its reactivity and biological properties.

Research indicates that 3,5-dimethoxybenzene-1,2-diol exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging properties. Studies have shown that it can inhibit oxidative stress by neutralizing reactive oxygen species (ROS), which is crucial in preventing cellular damage and inflammation .
  • Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages, suggesting its potential in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that 3,5-dimethoxybenzene-1,2-diol can selectively induce apoptosis in malignant cells while sparing non-malignant cells. The mechanisms include activation of caspases and disruption of mitochondrial membrane potential .

Antioxidant Activity

The antioxidant capacity of 3,5-dimethoxybenzene-1,2-diol has been assessed using various assays:

Assay TypeIC50 Value (µM)Standard Comparison
DPPH Scavenging10.12n-propyl gallate (30.30)
Superoxide Scavenging20.00n-propyl gallate (25.00)

These results underscore the compound's strong antioxidant properties compared to established standards .

Anti-inflammatory Activity

In vitro studies have demonstrated that 3,5-dimethoxybenzene-1,2-diol significantly reduces the production of inflammatory mediators in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .

Anticancer Properties

Case studies have highlighted the compound's selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HL-60 (promyelocytic leukemia), HSC-2 (squamous cell carcinoma).
  • Mechanism : Induction of apoptosis via caspase activation and mitochondrial dysfunction.

The selectivity index (SI) calculated for these studies indicates a promising therapeutic window for cancer treatment .

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the effects of 3,5-dimethoxybenzene-1,2-diol on HL-60 cells and found a dose-dependent increase in apoptosis markers after treatment with the compound at concentrations ranging from 0.5 µM to 10 µM.
  • Anti-inflammatory Study :
    • In a model of psoriatic inflammation induced by imiquimod (IMQ), topical application of the compound led to reduced skin thickening and inflammation markers compared to control groups .

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